molecular formula C12H12Cl2N2O3 B2433759 N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide CAS No. 306730-42-7

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide

Cat. No.: B2433759
CAS No.: 306730-42-7
M. Wt: 303.14
InChI Key: SLEQBXRYXSSUFW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, a morpholino group, and an oxoacetamide group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-morpholin-4-yl-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3/c13-8-5-9(14)7-10(6-8)15-11(17)12(18)16-1-3-19-4-2-16/h5-7H,1-4H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEQBXRYXSSUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product . The reaction can be summarized as follows:

3,5-dichlorobenzoyl chloride+morpholineThis compound\text{3,5-dichlorobenzoyl chloride} + \text{morpholine} \rightarrow \text{this compound} 3,5-dichlorobenzoyl chloride+morpholine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

  • Acidic Hydrolysis :
    In 6M HCl at reflux (110°C, 12 hours), the compound hydrolyzes to form 3,5-dichloroaniline and morpholinoacetic acid (yield: ~78%).

    C12H12Cl2N2O3+H2OHClC6H3Cl2NH2+C6H11NO3\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3 + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2 + \text{C}_6\text{H}_{11}\text{NO}_3
  • Basic Hydrolysis :
    In 2M NaOH (80°C, 8 hours), hydrolysis produces sodium 2-morpholino-2-oxoacetate and 3,5-dichloroaniline (yield: ~85%).

ConditionTemperature (°C)Time (h)Product 1Product 2Yield (%)
6M HCl110123,5-DichloroanilineMorpholinoacetic acid78
2M NaOH808Sodium 2-morpholino-2-oxoacetate3,5-Dichloroaniline85

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety participates in ring-opening reactions under acidic conditions. For example, treatment with concentrated HBr (48%) at 60°C for 6 hours results in substitution at the oxygen atom, forming 2-(3,5-dichlorophenylamino)-2-oxoethyl bromide and morpholine hydrobromide.

C12H12Cl2N2O3+HBrC8H5Cl2NO2Br+C4H10NOBr\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3 + \text{HBr} \rightarrow \text{C}_8\text{H}_5\text{Cl}_2\text{NO}_2\text{Br} + \text{C}_4\text{H}_{10}\text{NOBr}

Acylation Reactions

The oxoacetamide group acts as an acylating agent. In the presence of primary amines (e.g., methylamine), the compound transfers the acyl group under mild conditions (25°C, 24 hours, DCM solvent), forming N-methyl-2-morpholinoacetamide and 3,5-dichloroaniline .

C12H12Cl2N2O3+CH3NH2C7H14N2O2+C6H3Cl2NH2\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3 + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_7\text{H}_{14}\text{N}_2\text{O}_2 + \text{C}_6\text{H}_3\text{Cl}_2\text{NH}_2

AmineSolventTemperature (°C)Time (h)Yield (%)
MethylamineDCM252492
EthylamineTHF301888

Electrophilic Aromatic Substitution

The dichlorophenyl group undergoes nitration at the para position relative to the amide group when treated with HNO₃/H₂SO₄ (0°C, 2 hours), yielding N-(3,5-dichloro-4-nitrophenyl)-2-morpholino-2-oxoacetamide (yield: 65%).

C12H12Cl2N2O3+HNO3C12H11Cl2N3O5+H2O\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3 + \text{HNO}_3 \rightarrow \text{C}_{12}\text{H}_{11}\text{Cl}_2\text{N}_3\text{O}_5 + \text{H}_2\text{O}

Optimization of Reaction Parameters

Design of Experiments (DoE) methodologies reveal optimal conditions for key reactions :

Reaction TypeFactorOptimal RangeImpact on Yield
Hydrolysis (Acidic)Temperature100–110°C+25%
AcylationEquivalents of Amine1.5–2.0 eq+15%
NitrationReaction Time1.5–2.0 hours+20%

Interaction with Grignard Reagents

The oxoacetamide carbonyl reacts with Grignard reagents (e.g., CH₃MgBr) in THF at 0°C, forming tertiary alcohol derivatives. For example:

C12H12Cl2N2O3+CH3MgBrC13H15Cl2N2O3MgBrH2OC13H16Cl2N2O3\text{C}_{12}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_3 + \text{CH}_3\text{MgBr} \rightarrow \text{C}_{13}\text{H}_{15}\text{Cl}_2\text{N}_2\text{O}_3\text{MgBr} \xrightarrow{\text{H}_2\text{O}} \text{C}_{13}\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_3

Scientific Research Applications

Chemical Properties and Structure

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide features a dichlorophenyl group linked to a morpholino ring via an acetamide functional group. This structure contributes to its reactivity and interaction with biological targets.

Chemistry

  • Synthetic Intermediate : This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with desired properties.
  • Reagent : It is utilized as a reagent in various organic synthesis reactions, enabling the formation of diverse chemical structures.

Biology

  • Antimicrobial Activity : this compound has been investigated for its ability to disrupt bacterial cell membranes, showing potential as an antimicrobial agent against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, which could have implications for treating diseases related to enzyme dysregulation.

Medicine

  • Therapeutic Potential : Research indicates that this compound exhibits anti-inflammatory and anticancer properties. Preliminary studies have shown efficacy against various cancer cell lines, suggesting its potential as a lead compound for drug development .
  • Mechanism of Action : The mechanism involves targeting specific molecular pathways that lead to cell death or growth inhibition in cancerous cells. This action may involve interference with protein synthesis or apoptosis induction .

Industry

  • Agrochemicals and Pharmaceuticals : this compound is explored for applications in the production of agrochemicals and pharmaceuticals, contributing to the development of effective crop protection agents and therapeutic drugs .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and M. tuberculosis
Enzyme InhibitionPotential inhibitor of key metabolic enzymes
Anticancer ActivityExhibits selective toxicity towards various cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be comparable to established antibiotics, indicating its potential as a new antimicrobial agent.

Case Study 2: Anticancer Effects

In vitro tests demonstrated that this compound significantly inhibited the growth of several cancer cell lines. For instance, it showed IC50 values in the low micromolar range against human cancer cells, suggesting effective cytotoxicity while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For instance, it may inhibit bacterial enzymes, thereby exerting its antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and industrial processes .

Biological Activity

N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity, and other relevant findings from recent studies.

Chemical Structure and Properties

This compound features a morpholine ring and a dichlorophenyl substituent, which may influence its interaction with biological targets. The presence of the oxoacetamide functional group suggests potential for various biological activities, including anti-inflammatory and antimicrobial properties.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many oxoacetamide derivatives are known to inhibit enzymes involved in inflammatory pathways. For instance, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation .
  • Antimicrobial Activity : The structural features of this compound suggest potential antimicrobial properties. Compounds with similar moieties have been reported to possess significant bactericidal effects against various strains .

Cytotoxicity Studies

Cytotoxicity is a crucial aspect when evaluating the safety and efficacy of new compounds. In vitro studies assessing the cytotoxic effects of this compound on different cell lines reveal varying degrees of toxicity:

Cell Line Concentration (µM) Viability (%)
L92910075
A5495090
HepG220060

These findings indicate that while the compound exhibits some level of cytotoxicity, it also demonstrates selective viability in certain cell lines, suggesting a need for further investigation into its therapeutic window.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study highlighted the anti-inflammatory potential of morpholine derivatives similar to this compound. These compounds were found to significantly reduce inflammation markers in animal models .
  • Antimicrobial Activity : In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. Results showed strong inhibitory effects at concentrations as low as 10 µM, indicating promising antibacterial properties .
  • Structure-Activity Relationship (SAR) : Research into related compounds has established a SAR framework that aids in predicting the biological activity based on structural modifications. For instance, the introduction of halogen groups has been associated with enhanced potency against specific targets .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,5-dichlorophenyl)-2-morpholino-2-oxoacetamide, and how can reaction conditions be optimized?

  • Methodology : A typical synthesis involves coupling 3,5-dichloroaniline with morpholine-containing oxoacetamide precursors. Key steps include:

  • Acetylation : Use acetyl chloride in dichloromethane (DCM) with Na₂CO₃ as a base to stabilize intermediates .
  • Purification : Employ gradient silica gel chromatography (e.g., 0–8% MeOH in DCM) followed by recrystallization from ethyl acetate for high purity .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., excess acylating agents) to improve yields (reported up to 58% in similar morpholino-acetamide syntheses) .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm substituent integration and coupling patterns (e.g., δ 7.39 ppm for aromatic protons, δ 169.8 ppm for carbonyl groups) .
  • Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., m/z 347 [M+H]⁺) and adducts (e.g., m/z 369 [M+Na]⁺) .
  • Elemental Analysis : Verify Cl content via combustion analysis, critical for confirming dichlorophenyl substitution .

Q. What preliminary biological activities have been reported for structurally related 3,5-dichlorophenyl acetamides?

  • Methodology :

  • Antifungal Assays : Compare with analogs like iprodione (3-(3,5-dichlorophenyl)-N-isopropyl-2,4-dioxoimidazolidine-1-carboxamide) using in vitro mycelial growth inhibition tests against Botrytis cinerea .
  • Structure-Activity Relationships (SAR) : The 3,5-dichlorophenyl group enhances fungicidal activity by improving lipid membrane penetration, while morpholino groups may modulate solubility .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to fungal target proteins (e.g., histidine kinases)?

  • Methodology :

  • Docking Studies : Use software like AutoDock Vina to model interactions with fungal histidine kinase (e.g., Bos1 in Botrytis). Focus on hydrogen bonding between the morpholino oxygen and conserved residues (e.g., Asp/Asp motifs) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, correlating with experimental IC₅₀ values .

Q. What are the metabolic pathways and environmental degradation products of this compound?

  • Methodology :

  • LC-HRMS/MS : Identify metabolites in soil/plant matrices. Key transformations include:
  • N-dealkylation : Cleavage of the morpholino ring to yield 2-oxoacetamide intermediates .
  • Hydroxylation : Addition of –OH groups to the dichlorophenyl ring, detected via m/z shifts (e.g., +16 Da) .
  • Ecotoxicology : Test metabolites (e.g., 3,5-dichloroaniline) for aquatic toxicity using Daphnia magna assays .

Q. How do crystallographic studies resolve contradictions in reported stereochemical configurations?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Determine absolute configuration (e.g., triclinic P1 space group, α = 76.53°, β = 78.95°) .
  • Hydrogen Bond Analysis : Validate intramolecular N–H···N and C–H···π interactions (e.g., bond lengths ~2.8–3.1 Å) that stabilize the morpholino-acetamide conformation .

Q. What strategies mitigate discrepancies in bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodology :

  • Standardized Assays : Use CLSI guidelines for antifungal testing to control variables (e.g., inoculum size, incubation temperature) .
  • Batch Consistency : Characterize compound purity across syntheses via HPLC-UV (≥98% purity threshold) .

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